5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities and is often studied for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Naphthacenedione Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrahydro Group: This step requires hydrogenation reactions using catalysts like palladium on carbon.
Glycosylation: The attachment of the 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl group is achieved through glycosylation reactions, often using glycosyl donors and acceptors in the presence of a catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the intermediate with hydrazine derivatives.
Methoxylation and Hydroxylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation Products: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Compounds with substituted functional groups, such as ethers or amines.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for more complex molecules.
Analytical Chemistry: Studied for its unique spectroscopic properties.
Biology
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine
Therapeutic Potential: Explored for its potential use in treating various diseases, including cancer and bacterial infections.
Industry
Pharmaceutical Industry: Used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism often involves:
Binding to DNA or RNA: Interfering with the replication or transcription processes.
Inhibition of Enzymes: Blocking the activity of enzymes critical for cellular functions.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar structure and function.
Daunorubicin: Shares structural similarities and is used in similar therapeutic contexts.
Uniqueness
Structural Complexity: The presence of unique functional groups and stereochemistry.
Biological Activity: Exhibits distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(1-((1-ethylpentylidene)hydrazono)ethyl)-1-methoxy-6,8,11-trihydroxy-, monohydrochloride (8S-cis)-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
128948-03-8 |
---|---|
Molecular Formula |
C34H44ClN3O9 |
Molecular Weight |
674.2 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-[(E)-N-[(E)-heptan-3-ylideneamino]-C-methylcarbonimidoyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C34H43N3O9.ClH/c1-6-8-10-18(7-2)37-36-17(4)34(43)14-20-26(23(15-34)46-24-13-21(35)29(38)16(3)45-24)33(42)28-27(31(20)40)30(39)19-11-9-12-22(44-5)25(19)32(28)41;/h9,11-12,16,21,23-24,29,38,40,42-43H,6-8,10,13-15,35H2,1-5H3;1H/b36-17+,37-18+; |
InChI Key |
AJXLOFGPKMDGFD-PYDPOYFBSA-N |
Isomeric SMILES |
CCCC/C(=N/N=C(\C)/C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)/CC.Cl |
Canonical SMILES |
CCCCC(=NN=C(C)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.